molecular formula C10H8F2O2 B2761966 1-(2,3-Difluorophenyl)cyclopropanecarboxylic acid CAS No. 1260664-89-8

1-(2,3-Difluorophenyl)cyclopropanecarboxylic acid

Cat. No. B2761966
CAS RN: 1260664-89-8
M. Wt: 198.169
InChI Key: AZLLDERTVHHERM-UHFFFAOYSA-N
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Description

“1-(2,3-Difluorophenyl)cyclopropanecarboxylic acid” is a chiral compound . It has a molecular weight of 198.17 . The IUPAC name for this compound is "(1R,2R)-2- (3,4-difluorophenyl)cyclopropanecarboxylic acid" .


Synthesis Analysis

The synthesis of this compound is related to the field of organic synthesis, particularly for the preparation of triazolopyrimidine compounds . The synthesis involves the reaction of 3,4-Difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine . The obtained intermediate is then added to dichloro (p-cymene)ruthenium (II) dimer and (S, S)-2,6-bis (4-isopropyl-2-oxazolin-2-yl)pyridine, followed by the addition of ethyl diazoacetate .


Molecular Structure Analysis

The InChI code for this compound is "1S/C10H8F2O2/c11-8-2-1-5 (3-9 (8)12)6-4-7 (6)10 (13)14/h1-3,6-7H,4H2, (H,13,14)/t6-,7+/m0/s1" . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, etc., are not mentioned in the search results.

Scientific Research Applications

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-7-3-1-2-6(8(7)12)10(4-5-10)9(13)14/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLLDERTVHHERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C(=CC=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260664-89-8
Record name 1-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid
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